3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNOMFPYYIOZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety, handling, and storage of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
An In-depth Technical Guide to the Safety, Handling, and Storage of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Authored by: A Senior Application Scientist
Foreword: The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous targeted therapeutics. The specific compound, this compound, is a key intermediate in the synthesis of advanced pharmaceutical agents. Its handling, therefore, demands a meticulous and informed approach. This guide synthesizes available data on closely related analogs and established principles of chemical safety to provide a comprehensive protocol for researchers, scientists, and drug development professionals. It is imperative to note that in the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are predicated on the known hazards of the parent compound, 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and the broader class of pyrazolopyrimidine derivatives.
Chemical and Physical Identity
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 1422006-32-3 | Lead Sciences[1] |
| Molecular Formula | C₈H₁₀BrN₅ | Lead Sciences[1] |
| Molecular Weight | 256.10 g/mol | Lead Sciences[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Purity | ≥97% | Lead Sciences[1] |
| Storage | Inert atmosphere, 2-8°C | Lead Sciences[1], Combi-Blocks, Inc.[3] |
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not publicly available, a risk assessment can be constructed by examining the known hazards of its structural analogs.
-
Parent Compound (3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine): This compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed.[2]
-
Core Scaffold (1H-Pyrazolo[3,4-d]pyrimidin-4-amine): The un-substituted core is significantly more hazardous, classified as Acute Toxicity, Oral (Category 3) and is associated with the following GHS hazard statements:
-
General Pyrazolopyrimidine Derivatives: This class of compounds is known to be biologically active.[5][6] As such, all derivatives should be handled as potentially potent molecules with unknown long-term health effects.
Inferred Risk Profile: Based on the available data, it is prudent to handle this compound as a compound that is harmful if swallowed and a potential skin, eye, and respiratory irritant . The precautionary principle dictates that it should be treated with the same level of care as a compound with established toxicity.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[7][8]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Gloves: Double-gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed immediately if contaminated.[7]
-
Eye Protection: Tightly fitting safety goggles with side-shields are required.[7]
-
Lab Coat: A clean, buttoned lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization and engineering controls are insufficient, a properly fitted respirator is necessary.
Caption: PPE Donning and Doffing Sequence.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]
-
Incompatibilities: Avoid strong oxidizing agents.
Spill and Emergency Procedures
Spill Response
In the event of a spill, a calm and methodical response is critical.
Caption: Spill Response Workflow.
First Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[7][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[7][8]
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable research chemical that demands careful and informed handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, and consistently wearing the correct personal protective equipment, researchers can mitigate the risks associated with this compound. The causality behind these protocols is rooted in a proactive approach to safety, acknowledging the potential hazards of a novel chemical entity by referencing the known properties of its close structural relatives. This self-validating system of risk assessment and mitigation ensures a safe and productive research environment.
References
-
PubChem. 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Lead Sciences. this compound.[Link]
-
PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.[Link]
-
PubMed Central. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications.[Link]
-
ResearchGate. Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel.[Link]
-
PubMed Central. Safe handling of hazardous drugs.[Link]
-
National Institutes of Health. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.[Link]
-
Pharmaffiliates. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
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- 3. combi-blocks.com [combi-blocks.com]
- 4. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
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- 7. chemicalbook.com [chemicalbook.com]
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- 10. cn.canbipharm.com [cn.canbipharm.com]
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of pyrazolo[3,4-d]pyrimidines
Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. The pyrazolo[3,4-d]pyrimidine scaffold is a critical pharmacophore found in numerous clinically important molecules, acting as an isostere of purine and enabling potent inhibition of various kinases.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of its synthesis.
Core Synthesis Pathway: An Overview
The most common and versatile method for constructing the pyrazolo[3,4-d]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable one-carbon (C1) or three-carbon (C3) electrophilic synthon. The choice of reactants and conditions is critical for achieving high yields and purity.
Caption: Troubleshooting workflow for low reaction yields.
Q2: My TLC shows multiple spots. What are the likely side products?
The formation of multiple products indicates competing reaction pathways or product degradation.
Causality & Explanation:
-
Isomer Formation: If the pyrazole ring is unsubstituted at the N1 position, reaction with the electrophile can lead to the formation of regioisomers.
-
Incomplete Cyclization: Intermediate, uncyclized products (e.g., formamidines) may be stable under certain conditions and appear as separate spots on the TLC.
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Self-Condensation: Starting materials, particularly aldehydes, can undergo self-condensation, especially under basic conditions.
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Degradation: The pyrazolo[3,4-d]pyrimidine core can be susceptible to hydrolysis or other degradation pathways under harsh acidic or basic conditions, especially at elevated temperatures.
Solutions & Best Practices:
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Control Regioselectivity: If using an N1-unsubstituted pyrazole, consider protecting the N1 position prior to the cyclization reaction to prevent isomer formation.
-
Drive to Completion: To minimize intermediates, consider increasing the reaction time or temperature. Microwave-assisted synthesis is particularly effective at reducing reaction times and improving yields by providing rapid, uniform heating. [3][4][5]3. Monitor Stoichiometry: Use precise stoichiometry. An excess of one reactant can promote side reactions.
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pH Control: Buffer the reaction mixture if necessary to avoid harsh pH conditions that could lead to degradation.
Q3: How do I choose the optimal solvent and heating method?
Solvent polarity and the heating method can dramatically influence reaction outcomes.
Causality & Explanation: The solvent must solubilize the reactants while facilitating the desired chemical transformations. Polar aprotic solvents like DMF or DMSO are excellent for dissolving a wide range of reactants and can facilitate reactions involving charged intermediates. [6]Protic solvents like ethanol or acetic acid can participate in the reaction, acting as proton donors to activate electrophiles or as a solvent for recrystallization. Comparative Data Table:
| Parameter | Conventional Reflux | Microwave Irradiation | Solvent-Free (Fusion) |
| Heat Transfer | Slow, via convection | Rapid, direct molecular interaction | Direct, conductive |
| Reaction Time | Hours to days | Minutes to hours [3][4] | Minutes to hours |
| Typical Solvents | Ethanol, Acetic Acid, Dioxane, DMF | Acetonitrile, Ethanol, DMF | None |
| Yields | Often moderate to good | Often good to excellent [5][7] | Variable, can be very high |
| Pros | Simple setup, scalable | Rapid optimization, reduced side products | Green chemistry, high throughput |
| Cons | Long reaction times, potential degradation | Requires specialized equipment | Not suitable for all substrates, potential charring |
Microwave-assisted synthesis often provides a significant advantage by dramatically shortening reaction times and minimizing the formation of side products through rapid and uniform heating. [4][7]
Q4: My product is difficult to purify. What are the best practices?
Purification challenges often stem from poor solubility or the presence of closely related impurities.
Causality & Explanation: The planar, aromatic nature of the pyrazolo[3,4-d]pyrimidine core often leads to poor solubility in common organic solvents, making both chromatography and recrystallization difficult. [8]Impurities with similar polarity to the desired product will co-elute during column chromatography.
Purification Strategies:
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Recrystallization: Systematically screen a range of solvents, from nonpolar (e.g., hexanes) to highly polar (e.g., ethanol, acetic acid, DMF). Using a solvent/anti-solvent system can be highly effective.
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Column Chromatography:
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Solvent System: If the product is poorly soluble, try adsorbing it onto silica gel from a solution in which it is soluble (e.g., DCM/MeOH or DMF), evaporating the solvent, and dry-loading the impregnated silica onto the column.
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Gradient Elution: A shallow gradient of a polar modifier (e.g., 0-10% MeOH in DCM) is often necessary to separate closely eluting compounds.
-
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Acid/Base Wash: If your product has a basic nitrogen atom, an acid wash during work-up can help remove non-basic impurities. Conversely, if impurities are acidic, a base wash can be effective.
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Prodrug Strategy: For compounds with persistent solubility issues intended for biological assays, a prodrug approach can be employed to temporarily append a solubilizing group. [8]
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Pyrazolo[3,4-d]pyrimidine
This protocol is adapted from multi-component synthesis methods that are efficient and high-yielding. [3][7] Objective: To synthesize a 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine via a one-pot, three-component reaction.
Materials:
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3-Methyl-2-pyrazolin-5-one (1 eq.)
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Aromatic Aldehyde (1 eq.)
-
Urea or Thiourea (1 eq.)
-
Acetonitrile (as solvent)
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Concentrated Hydrochloric Acid (catalytic)
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Microwave Synthesizer
Procedure:
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In a 10 mL microwave reaction vessel, combine 3-methyl-2-pyrazolin-5-one (0.01 mol), the desired aromatic aldehyde (0.01 mol), and urea (or thiourea, 0.01 mol).
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Add acetonitrile (5 mL) and a magnetic stir bar.
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Stir the mixture until all solids are dissolved.
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture.
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Seal the vessel and place it in the microwave synthesizer.
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Irradiate the reaction mixture at 300W for 3-5 minutes. The formation of a precipitate is typically observed.
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Self-Validation Step: Monitor the reaction progress by TLC (e.g., using Hexane:Ethyl Acetate 7:3) to ensure consumption of starting materials. [3]8. After completion, allow the reaction mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold acetonitrile and dry it in a vacuum oven.
-
Purity Check: Confirm the structure and purity of the product using NMR, Mass Spectrometry, and elemental analysis.
References
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate . ResearchGate. Available at: [Link].
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - ResearchGate . ResearchGate. Available at: [Link].
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Publishing . Royal Society of Chemistry. Available at: [Link].
-
Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed . PubMed. Available at: [Link].
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC . National Center for Biotechnology Information. Available at: [Link].
-
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed . PubMed. Available at: [Link].
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC . National Center for Biotechnology Information. Available at: [Link].
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC . National Center for Biotechnology Information. Available at: [Link].
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing . Royal Society of Chemistry. Available at: [Link].
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - Taylor & Francis . Taylor & Francis Online. Available at: [Link].
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI . MDPI. Available at: [Link].
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. - Oriental Journal of Chemistry . Oriental Journal of Chemistry. Available at: [Link].
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity - ResearchGate . ResearchGate. Available at: [Link].
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][9][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing . Royal Society of Chemistry. Available at: [Link].
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed . PubMed. Available at: [Link].
-
New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed . PubMed. Available at: [Link].
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI . MDPI. Available at: [Link].
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC . National Center for Biotechnology Information. Available at: [Link].
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI . MDPI. Available at: [Link].
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Publishing . Royal Society of Chemistry. Available at: [Link].
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming common side reactions in pyrazolo[3,4-d]pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the knowledge to overcome common side reactions and optimize your synthetic routes, ensuring the integrity and success of your research.
Introduction: The Synthetic Challenge
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents.[1][2] Its structural similarity to adenine allows it to effectively interact with the ATP-binding sites of various enzymes.[1] However, the synthesis of these bicyclic heterocycles is not without its challenges. Researchers often encounter issues with regioselectivity, stability of intermediates, and the formation of unwanted byproducts. This guide will address these common hurdles with scientifically grounded explanations and actionable protocols.
General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a systematic approach to troubleshooting. When a reaction is not performing as expected (e.g., low yield, multiple products, no desired product), we recommend the following workflow:
Caption: A systematic workflow for troubleshooting synthetic reactions.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, frequently encountered problems in pyrazolo[3,4-d]pyrimidine synthesis in a question-and-answer format.
Regioselectivity Issues in N-Alkylation
Question: I am trying to alkylate my 1H-pyrazolo[3,4-d]pyrimidine, but I'm getting a mixture of two isomers. How can I control the regioselectivity to obtain the desired N1- or N2-alkylated product?
Answer: This is one of the most common challenges. The pyrazolo[3,4-d]pyrimidine core has multiple nucleophilic nitrogen atoms, leading to potential formation of regioisomers upon alkylation.[2][3] The outcome of the reaction is a delicate balance between thermodynamic and kinetic control, influenced by several factors.
Causality and Mechanistic Insight:
The pyrazole ring contains two nitrogen atoms, N1 and N2. The N1 position is generally more sterically accessible, while the N2 position can be more electronically favored in some cases. The choice of base, solvent, temperature, and the nature of the electrophile all play a crucial role in determining the final product ratio.
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Steric Hindrance: Bulky substituents on the pyrazole ring or the electrophile will favor alkylation at the less hindered N1 position.
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Electronic Effects: The electron density at each nitrogen atom, which can be influenced by substituents on the ring, affects their nucleophilicity.
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Kinetic vs. Thermodynamic Control:
-
Kinetic control (lower temperatures, strong and bulky bases) often favors the more accessible N1 position.
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Thermodynamic control (higher temperatures, weaker bases) may favor the formation of the more stable isomer, which can be either N1 or N2 depending on the substitution pattern.
-
Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.
Troubleshooting Protocols:
To steer the reaction towards your desired isomer, consider the following modifications:
| Parameter | To Favor N1-Alkylation (Kinetic) | To Favor N2-Alkylation (Thermodynamic) | Rationale |
| Base | Strong, bulky, non-nucleophilic bases (e.g., NaH, KHMDS, LDA) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Bulky bases deprotonate and sterically direct the electrophile to the more accessible N1 position. Weaker bases allow for equilibrium, favoring the more stable product. |
| Solvent | Aprotic, non-polar solvents (e.g., THF, Dioxane) | Polar aprotic solvents (e.g., DMF, DMSO) | Polar solvents can stabilize the transition state leading to the thermodynamic product. |
| Temperature | Low temperatures (-78 °C to 0 °C) | Room temperature to elevated temperatures | Lower temperatures prevent equilibration to the thermodynamic product. |
| Counter-ion | Li⁺, Na⁺ | K⁺, Cs⁺ | Larger counter-ions can coordinate differently and influence the reaction pathway. |
Experimental Protocol: Selective N1-Alkylation
-
Preparation: Dry all glassware thoroughly. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Dissolve the 1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous THF.
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Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
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Deprotonation: Add a solution of a strong, bulky base such as Lithium Diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir for 30 minutes at -78 °C.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide) (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography to separate any minor N2-isomer.
Characterization Tip: The N1 and N2 isomers can often be distinguished using 1D and 2D NMR techniques (e.g., HMBC, NOESY). The chemical shifts of the pyrazole and pyrimidine protons will differ significantly between the two isomers.
Instability of Aminopyrazole Precursors
Question: My synthesis starts from a 5-aminopyrazole derivative. I'm observing decomposition and formation of colored impurities before the cyclization step. What is causing this and how can I prevent it?
Answer: 5-Aminopyrazoles are versatile precursors for pyrazolo[3,4-d]pyrimidines, but they can be susceptible to oxidation and side reactions, especially if they have electron-donating groups or are handled improperly.[4][5]
Causality and Mechanistic Insight:
The amino group at the C5 position makes the pyrazole ring electron-rich and susceptible to oxidation. This can lead to the formation of dimers or colored degradation products. The reactivity is also highly dependent on the substituents on the pyrazole ring and the reaction conditions.
Troubleshooting Protocols:
-
Inert Atmosphere: Always handle 5-aminopyrazole derivatives under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Freshly Prepared/Purified Starting Material: Use freshly prepared or recently purified 5-aminopyrazole for the best results. If it has been stored for a long time, consider recrystallization or purification by column chromatography before use.
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Control of Reaction Temperature: Some aminopyrazoles are sensitive to heat. If you are observing decomposition at elevated temperatures, try running the reaction at a lower temperature for a longer period.
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Choice of Cyclization Reagent and Conditions: The conditions for the subsequent cyclization to form the pyrimidine ring are critical.
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For cyclization with formamide, ensure the formamide is of high purity and consider carrying out the reaction under a gentle stream of nitrogen.
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When using reagents like orthoesters, ensure they are free of acidic impurities that could promote decomposition.[3]
-
Experimental Protocol: Stable Handling and Cyclization of 5-Aminopyrazole-4-carbonitrile
-
Starting Material: Use 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile that is a pale, crystalline solid. If it is discolored, recrystallize from ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 5-aminopyrazole-4-carbonitrile (1 equivalent).
-
Reagent Addition: Add an excess of formamide (at least 10 equivalents).
-
Reaction: Heat the mixture to 150-160 °C under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water. The product, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol.
Frequently Asked Questions (FAQs)
Q1: I have low solubility with my final pyrazolo[3,4-d]pyrimidine product. What strategies can I use to improve this?
A1: Poor aqueous solubility is a common issue with this class of compounds.[6] Several strategies can be employed:
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Prodrug Approach: Introducing a solubilizing moiety that is cleaved in vivo is a well-established method. This can be achieved by creating carbamates, esters, or phosphate prodrugs on suitable functional groups.[6]
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Salt Formation: If your molecule has a basic nitrogen atom, forming a pharmaceutically acceptable salt (e.g., hydrochloride, mesylate) can significantly improve aqueous solubility.
-
Structural Modification: In the drug design phase, consider incorporating polar functional groups (e.g., morpholine, piperazine) into the structure, provided they do not negatively impact the biological activity.
Q2: My cyclization reaction to form the pyrimidine ring is sluggish and gives low yields. What can I do?
A2: Several factors can lead to an inefficient cyclization:
-
Reaction Conditions: For reactions involving condensation with reagents like formamide or urea, ensure the temperature is high enough to drive the reaction to completion (often >150 °C).
-
Catalysis: Some cyclization reactions benefit from a catalyst. For instance, when using thiourea, a catalytic amount of a base like sodium ethoxide can improve the reaction rate and yield.[7]
-
Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for many heterocyclic cyclizations. It provides rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating.
Q3: How can I confirm the structure and regiochemistry of my synthesized pyrazolo[3,4-d]pyrimidine?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
NMR Spectroscopy: 1H and 13C NMR are fundamental. For regiochemistry, 2D NMR experiments are invaluable.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, helping to establish connectivity across the fused ring system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between protons, which is particularly useful for confirming the position of substituents.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your molecule.
-
X-ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides the definitive, unambiguous structure and regiochemistry.[8]
References
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14, 1995-2015. [Link]
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Naceur, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5035. [Link]
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Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
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Manetti, F., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1032-1036. [Link]
-
Crespan, E., et al. (2024). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. European Journal of Medicinal Chemistry, 279, 116853. [Link]
-
Van den Eynde, J., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 208, 112638. [Link]
-
Naceur, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5035. [Link]
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Hassaballah, A. I., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]
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Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 725-738. [Link]
-
Naceur, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5035. [Link]
-
Oh, C.-H., et al. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 12(23), 6061-6071. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Archiv der Pharmazie, 352(12), e1900207. [Link]
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Secrist, J. A., & Liu, P.-S. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 597-603. [Link]
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Paul, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 2528-2555. [Link]
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Acar, Ç., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(4), e2000378. [Link]
-
Paul, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. [Link]
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Wang, Y., et al. (2018). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. Molecular BioSystems, 14(1), 51-64. [Link]
-
Fayed, E. A., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(11), 104237. [Link]
-
Castillo, J. C., & Portilla, J. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(24), 5988. [Link]
-
Al-Said, M. S., et al. (2020). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]
-
Naceur, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Scilit. [Link]
-
El-Gohary, N. S., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Scientific Reports, 13(1), 6439. [Link]
-
Radi, M., & Schenone, S. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(12), 2841. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Synthesis of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Support Guide
For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The successful synthesis of derivatives such as 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical step in the development of new therapeutic agents. However, synthetic roadblocks, especially low yields, can impede progress. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during the synthesis of this key intermediate.
I. Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound can arise from a multitude of factors, from suboptimal reaction conditions to challenges in purification. This guide will dissect potential issues in a question-and-answer format, offering logical steps and expert insights to enhance your synthetic outcomes.
Poor Conversion of the Starting Material (1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
Question: I am observing a significant amount of unreacted starting material in my reaction mixture after attempting the bromination. What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion is a frequent hurdle in the bromination of pyrazolo[3,4-d]pyrimidines. The primary culprits are often related to the choice of brominating agent, reaction temperature, and solvent.
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Brominating Agent and Stoichiometry: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of such heterocyclic systems due to its milder nature compared to elemental bromine.[3] However, the reactivity of NBS can be influenced by trace impurities. Ensure you are using a high-purity grade of NBS. Additionally, carefully control the stoichiometry. While a 1:1 molar ratio is theoretically sufficient, a slight excess of NBS (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion.
-
Reaction Temperature and Time: The bromination of the pyrazolo[3,4-d]pyrimidine core is an electrophilic aromatic substitution. The reaction rate is highly dependent on temperature. If you are running the reaction at room temperature and observing low conversion, a modest increase in temperature (e.g., to 40-50 °C) can significantly enhance the reaction rate. However, excessive heat can lead to the formation of undesired side products. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent Choice: The polarity of the solvent can influence the solubility of the starting material and the reactivity of the brominating agent. Dichloromethane (DCM) and chloroform are common solvents for this transformation. If solubility is an issue, consider using a more polar solvent like acetonitrile.
Experimental Protocol: Optimizing the Bromination Reaction
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and easier to handle than Br2. |
| Stoichiometry | 1.1 - 1.2 equivalents of NBS | Drives the reaction towards completion. |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Balances solubility and reactivity. |
| Temperature | 0 °C to 40 °C | Start at a lower temperature and gradually increase if needed to control exothermicity and minimize side reactions. |
| Reaction Time | Monitor by TLC/LC-MS | Avoid prolonged reaction times that can lead to degradation. |
Formation of Multiple Products and Side Reactions
Question: My crude reaction mixture shows multiple spots on the TLC plate, and the desired product is a minor component. What are the potential side reactions, and how can I suppress them?
Answer: The formation of multiple products is a strong indicator of side reactions. In the context of brominating a pyrazolo[3,4-d]pyrimidine system, several undesired pathways can compete with the desired C3-bromination.
-
Over-bromination: Although the C3 position is generally the most activated for electrophilic substitution on the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, the use of a large excess of the brominating agent or prolonged reaction times can lead to di-brominated or even tri-brominated products. Careful control of the stoichiometry of NBS is paramount.
-
Regioselectivity Issues: While the C3 position is the kinetically favored site for bromination, other positions on the heterocyclic core can also react, leading to a mixture of regioisomers. The regioselectivity can be influenced by the solvent and the presence of any additives.
-
Ring-Opening Reactions: Under certain conditions, particularly with harsh brominating agents or in the presence of strong acids, the pyrazolopyrimidine ring system can be susceptible to ring-opening reactions, leading to a complex mixture of degradation products. Using a milder reagent like NBS and maintaining a neutral or slightly basic pH can help to mitigate this issue.
Visualizing Potential Reaction Pathways
Caption: Potential reaction pathways in the bromination of the starting material.
Difficulties in Product Purification
Question: I have managed to achieve a reasonable conversion, but I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies do you recommend?
Answer: Effective purification is crucial for obtaining the desired product in high purity and yield. The choice of purification method will depend on the nature of the impurities present.
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Column Chromatography: Silica gel column chromatography is the most common method for purifying compounds of this nature. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. The optimal solvent system should be determined by preliminary TLC analysis.
-
Recrystallization: If the crude product is a solid and has a reasonable level of purity, recrystallization can be a highly effective purification technique. Common solvent systems for recrystallization of pyrazolopyrimidines include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Acid-Base Extraction: Given the presence of the basic amine group, an acid-base extraction can be employed to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product extracted back into an organic solvent.
Workflow for Purification
Caption: A general workflow for the purification of the target compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the specific reaction conditions and the scale of the synthesis. However, with an optimized protocol, yields in the range of 60-80% are generally considered good for this type of transformation.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Dichloromethane and other chlorinated solvents are toxic and should also be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Can I use other brominating agents besides NBS?
A3: While other brominating agents like bromine in acetic acid can be used, they are generally more hazardous and can lead to more side products. For a more controlled and selective bromination of the pyrazolo[3,4-d]pyrimidine core, NBS is the preferred reagent in most modern synthetic procedures.[4]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the final product should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of this compound, a valuable intermediate in the pursuit of novel therapeutics.
III. References
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
-
Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry.
-
This compound. Lead Sciences.
-
Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed.
-
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Sigma-Aldrich.
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC.
-
Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative. Google Patents.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
-
Regioselectivity of pyrazole bromination. Reddit.
-
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons.
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal.
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
-
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Chem-Impex.
-
Application Notes and Protocols for the Bromination of Pyrimidine Rings. Benchchem.
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
-
Preparation method of pyrazolo[3,4-d]pyrimidine amine compounds. Patsnap.
-
Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. MDPI.
-
electrophilic aromatic bromination with N-bromosuccinimide. YouTube.
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI.
-
A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. NIH.
Sources
Technical Support Center: Purification of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the dedicated technical support guide for the purification of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. As a key building block in the synthesis of pharmacologically active molecules, including kinase inhibitors, achieving high purity of this compound is critical for downstream success.
This guide provides a framework for troubleshooting common purification challenges, offering practical, field-tested advice rooted in the principles of organic chemistry. We will explore purification strategies, address frequently asked questions, and provide step-by-step protocols to help you navigate the complexities of isolating this pyrazolopyrimidine derivative.
I. Core Concepts in Purification
The purification of this compound, like many heterocyclic compounds, primarily relies on two key techniques: crystallization and chromatography . The choice between these methods, or their sequential use, will depend on the scale of your reaction, the nature of the impurities, and the desired final purity.
A general workflow for the purification of a crude reaction mixture containing the target compound is outlined below.
Caption: A general decision-making workflow for the purification of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
A. Column Chromatography
Question: My compound is streaking on the TLC plate and I'm getting poor separation in my column. What can I do?
Answer: Streaking on silica gel TLC plates is a common issue with amine-containing compounds like your pyrazolopyrimidine. This is often due to strong interactions between the basic amine groups and the acidic silica gel. Here’s a systematic approach to troubleshoot this:
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Modify the Mobile Phase:
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Add a Basic Modifier: Incorporating a small amount of a basic modifier into your eluent system can neutralize the acidic sites on the silica gel, leading to sharper bands and better separation. A common choice is triethylamine (TEA). Start with 0.1-1% (v/v) TEA in your eluent.
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Increase Solvent Polarity: While it may seem counterintuitive, sometimes increasing the polarity of the mobile phase can improve peak shape for polar compounds that are interacting strongly with the stationary phase.
-
-
Use a Different Stationary Phase:
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Deactivated Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine.
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Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds. Remember that the elution order may change on alumina compared to silica.
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Question: I'm not sure which solvent system to use for column chromatography. Where do I start?
Answer: A good starting point for developing a solvent system for column chromatography is to perform TLC analysis with a range of solvents of varying polarities. For pyrazolopyrimidine derivatives, a mixture of a non-polar and a polar solvent is typically effective.
Based on literature for related compounds, a good initial solvent system to try is a mixture of chloroform (CHCl₃) and methanol (MeOH).
| Solvent System | Typical Ratio (v/v) | Comments |
| Chloroform:Methanol | 20:1 to 10:1 | A good starting point for many pyrazolopyrimidine derivatives. |
| Dichloromethane:Methanol | 20:1 to 10:1 | Similar to chloroform:methanol, can be a good alternative. |
| Ethyl Acetate:Hexane | 1:1 to 100% Ethyl Acetate | Can be effective if the impurities are significantly less polar. |
Step-by-Step Protocol for Column Chromatography:
-
Prepare the Column: Dry pack the column with silica gel.
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Prepare the Sample: Dissolve your crude product in a minimal amount of the initial, least polar eluent. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.
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Elution: Start with a low polarity solvent mixture and gradually increase the polarity. For example, begin with 100% chloroform and slowly add increasing percentages of methanol.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
B. Recrystallization
Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal. Here are some solutions:
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Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
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Use a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazolopyrimidine derivatives, ethanol is a commonly used recrystallization solvent. You can also try a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). For example, dissolve the compound in a minimal amount of hot ethanol (good solvent) and then slowly add a poor solvent like water or hexane until the solution becomes slightly cloudy. Then, allow it to cool slowly.
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Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. If you have a small amount of pure product, you can add a "seed crystal" to the cooled solution to initiate crystallization.
Question: My yield after recrystallization is very low. How can I improve it?
Answer: Low recovery can be due to several factors. Here are some troubleshooting steps:
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Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will keep more of your product in solution even after cooling.
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Ensure Complete Precipitation: Cool the solution thoroughly in an ice bath to maximize the precipitation of your product.
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Check the Purity of the Crude Material: If the crude material contains a large percentage of impurities, the yield of pure product will inherently be lower.
-
Recover from the Mother Liquor: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of your product. You can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
While a specific synthesis is not detailed here, common impurities in the synthesis of related pyrazolopyrimidines can include unreacted starting materials, regioisomers, and byproducts from side reactions. For instance, in syntheses starting from aminopyrazoles, incomplete cyclization can be a source of impurities.
Q2: What is the best way to store the purified compound?
Based on supplier information for a related compound, it is recommended to store this compound under an inert atmosphere at 2-8°C. This suggests that the compound may be sensitive to air or moisture over time.
Q3: How can I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Q4: My compound appears as a yellow to light-yellow powder. Is this normal?
Yes, for the related compound 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the appearance is described as a white to light yellow crystalline powder. A slight yellow color is likely not an indication of significant impurity but should be confirmed with analytical data.
IV. References
-
Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. *Journal
Technical Support Center: Optimizing Permeability of Pyrazolo[3,4-d]pyrimidine Drug Candidates
Introduction: The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1] Despite their promising biological activity, these compounds often present significant challenges in drug development, most notably poor aqueous solubility and low membrane permeability, which can hinder oral bioavailability.[2][3] This guide provides a comprehensive resource for researchers encountering these issues, offering troubleshooting advice for permeability assays and detailing strategic approaches to enhance the membrane transport of your pyrazolo[3,4-d]pyrimidine candidates.
Part 1: Frequently Asked Questions - The Permeability Challenge
Q1: Why do my pyrazolo[3,4-d]pyrimidine compounds consistently show low permeability?
A1: The pyrazolo[3,4-d]pyrimidine core, while being a potent pharmacophore, has inherent physicochemical properties that can restrict permeability.[1] Key factors include:
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High Planarity and Rigidity: The fused heterocyclic ring system is largely planar, which can favor crystal packing and lead to poor solubility, a prerequisite for permeability.
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Hydrogen Bonding Capacity: The scaffold contains multiple nitrogen atoms that can act as hydrogen bond acceptors. Substituents often add hydrogen bond donors (e.g., amines). A high number of hydrogen bond donors/acceptors increases the energy required to shed the "water shell" before entering the lipid bilayer of a cell membrane.
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Polar Surface Area (PSA): The combination of nitrogen and oxygen atoms in the core and its substituents can lead to a high PSA. Molecules with a PSA greater than 140 Ų generally exhibit poor cell membrane permeability.[4][5]
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Poor Aqueous Solubility: Biological activity is often associated with low aqueous solubility for this class of compounds.[3] A compound must be in solution at the apical side of the intestinal epithelium to be absorbed.
A useful initial screen is to assess your compounds against established "drug-likeness" guidelines like Lipinski's Rule of Five.[6][7][8] Poor absorption or permeation is more likely when a compound violates more than one of the following:
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More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
-
Molecular weight greater than 500 Daltons.
-
Calculated LogP (CLogP) greater than 5.
Q2: What is the difference between active transport and passive diffusion, and why does it matter for my compounds?
A2: Understanding the mechanism of transport is critical for optimizing your molecule.
-
Passive Diffusion: This is the primary mechanism for many drugs. The molecule moves across the cell membrane from a high concentration (e.g., the gut lumen) to a low concentration (e.g., the bloodstream) without the help of a transport protein.[9] This process is driven by the molecule's physicochemical properties, primarily its lipophilicity and size. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for specifically measuring passive diffusion.[9][10]
-
Active Transport: This process involves membrane proteins, such as uptake or efflux transporters, that move molecules across the cell membrane.
-
Uptake Transporters: These can facilitate the absorption of compounds.
-
Efflux Transporters: These act as cellular "pumps," actively removing compounds from the cell.[11] P-glycoprotein (P-gp) is a notorious efflux pump that often recognizes and expels drug candidates, significantly reducing their net permeability.[11][12][13]
-
It is crucial to determine if your compound is a substrate for an efflux transporter like P-gp. A high passive permeability measured in PAMPA, coupled with low permeability in a cell-based assay like Caco-2, is a strong indicator of active efflux.
Part 2: Troubleshooting Permeability Assays
A tiered approach to permeability screening is often the most efficient. Start with a simple, high-throughput assay to measure passive diffusion (PAMPA) and then move to more complex, lower-throughput cell-based models (Caco-2) for promising candidates.
Permeability Screening Workflow```dot
Issue 1: My compound has poor permeability in the PAMPA assay.
The PAMPA assay isolates passive diffusion, so poor results here point directly to suboptimal physicochemical properties.
[9][14]* Causality: The artificial membrane in PAMPA is a lipid layer that mimics the core of a cell membrane. A[14] compound must be sufficiently lipophilic to enter this layer but not so lipophilic that it gets stuck. It must also have a limited number of strong hydrogen bonds and a relatively low polar surface area to efficiently cross the membrane.
-
Troubleshooting & Solutions:
-
Check LogP/LogD: Is the calculated or measured LogP/LogD in the optimal range (typically 1-3)? If it's too low (hydrophilic), the compound won't enter the lipid membrane. If it's too high (lipophilic), it may have poor aqueous solubility or get trapped in the membrane.
-
Calculate Polar Surface Area (PSA): Use computational tools to calculate the topological PSA (TPSA). If the TPSA is >140 Ų, permeability will likely be poor. T[4][5]he goal for good oral absorption is generally <90 Ų.
-
Structural Modification (SAR): This result is a clear directive for your medicinal chemistry team. Focus on strategies to:
-
Increase Lipophilicity: Add small, non-polar groups (e.g., methyl, ethyl) or replace polar groups with less polar bioisosteres.
-
Reduce PSA: Mask hydrogen bond donors by converting amines to amides or N-methylating them. Replace carboxylic acids with esters or other non-acidic groups.
-
-
Issue 2: My compound was promising in PAMPA, but failed in the Caco-2 assay.
This is a classic and very common scenario. It strongly suggests that an active transport process, most likely efflux, is limiting the permeability. T[15]he Caco-2 cell line expresses various transporters, including the P-gp efflux pump.
[16]* Causality: The compound can passively diffuse into the Caco-2 cells, but P-gp (or another efflux transporter) recognizes it as a substrate and actively pumps it back out into the apical (donor) compartment, resulting in low net transport to the basolateral (receiver) side. *[11][17] Troubleshooting & Solutions:
- Perform a Bidirectional Caco-2 Assay: This is the definitive experiment. Measure permeability in both directions: Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A).
- Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B→A) / Papp(A→B).
- An ER > 2 is a strong indication that the compound is a substrate of an efflux transporter. [15] 3. Confirm with an Inhibitor: Rerun the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). If the Papp(A→B) increases and the efflux ratio decreases to ~1, you have confirmed your compound is a P-gp substrate.
Table 1: Interpreting Bidirectional Caco-2 Assay Results
| Scenario | Papp (A→B) | Papp (B→A) | Efflux Ratio | Interpretation | Next Step |
| Good Permeability | High | High | ~1 | High passive permeability, not an efflux substrate. | Advance candidate. |
| Poor Permeability | Low | Low | ~1 | True low permeability, not due to efflux. | Go back to SAR (See Issue 1). |
| Efflux Substrate | Low | High | > 2 | Good intrinsic permeability, but actively pumped out. | Redesign to avoid P-gp or use prodrug approach. |
| Efflux Confirmed | Increases | Decreases | ~1 | Compound is a confirmed P-gp substrate. | Redesign is necessary. |
| (with P-gp Inhibitor) |
Part 3: Strategic Solutions for Improving Permeability
If experimental data confirms low permeability, several medicinal chemistry and formulation strategies can be employed.
Medicinal Chemistry Approaches
Caption: Medicinal chemistry strategies to overcome low permeability.
Q3: How can I structurally modify my compound to reduce P-gp efflux?
A3: Evading P-gp recognition is a significant challenge. P-gp has a large, promiscuous binding site, but some general principles can guide your redesign:
-
Reduce Hydrogen Bond Donors: P-gp substrates often have multiple H-bond donors. N-methylation or replacing an amine with a less basic heterocycle can sometimes disrupt the recognition.
-
Introduce Rigidity or Flexibility: Sometimes, adding conformational constraints can prevent the molecule from adopting the right shape to bind P-gp. Conversely, adding flexible side chains can sometimes allow the molecule to adopt a "chameleonic" conformation that shields polar groups during membrane transit. *[18][19] Modify Charge and pKa: Adding a carboxylic acid can sometimes disrupt P-gp binding, although this will also increase polarity and may reduce passive diffusion. The goal is a delicate balance.
Q4: What is a prodrug strategy, and how can it help my pyrazolo[3,4-d]pyrimidine?
A4: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. T[20][21]his is an excellent strategy when the parent molecule has good activity but poor ADME properties.
[20][22]* Mechanism of Action: For permeability, a prodrug strategy involves temporarily masking the polar functional groups responsible for poor permeability. F[23]or example, a polar amine or hydroxyl group can be converted into a more lipophilic ester or carbamate. This "mask" increases the compound's overall lipophilicity, allowing it to passively diffuse across the intestinal wall. Once in the bloodstream or cell, enzymes (like esterases) cleave the promoiety, releasing the active pyrazolo[3,4-d]pyrimidine. * Example Application: If your compound has a key phenolic hydroxyl group that is critical for activity but also increases PSA, you could create a phosphate ester prodrug. The phosphate group can improve aqueous solubility for formulation, and once absorbed, it is rapidly cleaved by alkaline phosphatases in the intestinal wall to release the active parent drug.
Formulation-Based Approaches
For compounds where structural modification is not feasible without losing activity, formulation strategies can be employed. *[3][24] Nanosystems: Encapsulating pyrazolo[3,4-d]pyrimidines in liposomes or albumin nanoparticles can improve their solubility profile and pharmacokinetic properties. *[3] Solubility Enhancers: Using excipients like Pluronic F-68 or PVPVA can enhance the aqueous solubility of the compound, increasing the concentration available for absorption.
[24]---
Part 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing passive permeability.
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP)
-
Acceptor Sink Buffer (ASB): Phosphate-buffered saline (PBS), pH 7.4.
-
Phosphatidylcholine in dodecane solution (e.g., 2% w/v).
-
Test compounds, dissolved in DMSO to 10 mM.
-
High permeability control (e.g., Propranolol) and low permeability control (e.g., Atenolol).
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of ASB to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Gently add 5 µL of the phosphatidylcholine/dodecane solution to the membrane of each well in the 96-well donor filter plate. Allow the solvent to evaporate for 5-10 minutes.
-
Prepare Donor Solutions: Dilute the 10 mM DMSO stock of your test compounds and controls into PBS (pH 6.5, to mimic the gut) to a final concentration of 100 µM. The final DMSO concentration should be <1%.
-
Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are immersed in the acceptor buffer.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the compound concentration in each sample using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account incubation time, membrane area, and volumes.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for assessing both passive permeability and active transport.
Materials:
-
Human colon adenocarcinoma (Caco-2) cells.
-
24-well Transwell plates (e.g., 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4 and pH 6.5.
-
Test compounds and controls (e.g., Propranolol, Atenolol, Talinolol for P-gp substrate).
-
P-gp inhibitor (optional, e.g., Verapamil at 100 µM).
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Cell Culture: Culture the cells for 18-22 days to allow them to differentiate and form a confluent monolayer. C[15]hange the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. O[16]nly use inserts with TEER values > 200 Ω·cm².
-
Prepare for Transport: Wash the monolayers with pre-warmed (37°C) transport buffer. Equilibrate for 20-30 minutes at 37°C.
-
Dosing Solutions: Prepare dosing solutions of your test compounds (e.g., 10 µM) in the appropriate transport buffer.
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Analysis & Calculation: Quantify concentrations via LC-MS/MS and calculate Papp values for both A→B and B→A directions. Calculate the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
References
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Di Stefano, A., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Bortolozzi, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available from: [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]
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Ferreira, M. V. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available from: [Link]
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Shultz, M. D. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry. Available from: [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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Glaeser, H. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]
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Nadin, L. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. Available from: [Link]
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Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal. Available from: [Link]
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Kinsner-Ovaskainen, A., et al. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
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Takano, M., et al. (1997). Role of P-glycoprotein in drug disposition. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. Available from: [Link]
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GARDP Revive. (n.d.). Lipinski's Rule of 5. Available from: [Link]
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Scott, J. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available from: [Link]
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Doak, B. C., et al. (2016). Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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Hu, L. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. Available from: [Link]
-
Wang, Z., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available from: [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. Available from: [Link]
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Ferreira, M. V. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available from: [Link]
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Singh, M., et al. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Drug Target Insights. Available from: [Link]
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Di, L. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
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Unknown. (n.d.). Caco2 assay protocol. Available from: [Link]
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Al-Amiery, A. A., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. Available from: [Link]
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Wikipedia. (n.d.). Polar surface area. Available from: [Link]
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Ferreira, M. V. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]
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Technology Networks. (n.d.). PAMPA Permeability Assay. Available from: [Link]
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Naim, M. J. (2023). Lipinski rule of five - Lecture Notes. Available from: [Link]
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Ferreira, M. V. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available from: [Link]
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Glaeser, H. (2014). P-glycoprotein and its role in drug-drug interactions. ResearchGate. Available from: [Link]
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Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports. Available from: [Link]
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Ertl, P. (2008). What has polar surface area ever done for drug discovery? Ovid. Available from: [Link]
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Sharma, A., et al. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. Available from: [Link]
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Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Available from: [Link]
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Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available from: [Link]
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]
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Singh, T., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Frontiers in Pharmacology. Available from: [Link]
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Viacava, P. R., et al. (2022). Polar surface area – Knowledge and References. Taylor & Francis Online. Available from: [Link]
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N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available from: [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Cross-Kinase Inhibition Profile of the Pyrazolo[3,4-d]pyrimidine Scaffold
This guide provides an in-depth analysis of the pyrazolo[3,4-d]pyrimidine scaffold, a cornerstone in modern kinase inhibitor design. While the specific compound 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a potential synthetic precursor, it is not an established kinase inhibitor itself. Therefore, this analysis focuses on prominent, well-characterized inhibitors derived from this core structure. We will dissect their cross-kinase inhibition profiles, compare them to alternative inhibitor classes, and provide the detailed experimental methodologies required to generate such critical data in a drug discovery setting.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A "Privileged" Structure in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is classified as a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine ring of adenosine, enabling it to function as an ATP-competitive inhibitor for a wide range of kinases. The nitrogen atoms at positions 1, 2, 5, and 7 act as crucial hydrogen bond acceptors and donors, anchoring the molecule within the ATP-binding pocket of a target kinase. The true power of this scaffold lies in its synthetic tractability; substitutions at various positions on the rings allow for the fine-tuning of potency and, critically, selectivity against the human kinome, which comprises over 500 members.
Understanding the selectivity of a kinase inhibitor is paramount. While potent on-target activity is desired for efficacy, off-target inhibitions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A cross-kinase inhibition profile, therefore, is not merely a datasheet—it is a predictive map of a compound's potential biological effects.
Comparative Cross-Kinase Inhibition Profiles
To illustrate the versatility of the pyrazolo[3,4-d]pyrimidine scaffold, we will compare the selectivity of two prominent inhibitors derived from it—Ruxolitinib and Dasatinib —against an inhibitor from a different chemical class, the quinazoline-based Erlotinib .
| Compound | Scaffold | Primary Target(s) | Selectivity Profile (S-Score at 1 µM) | Key Off-Targets (>90% Inhibition) |
| Ruxolitinib | Pyrazolo[3,4-d]pyrimidine | JAK1, JAK2 | 0.015 (Highly Selective) | TYK2, JAK3 |
| Dasatinib | Pyrazolo[3,4-d]pyrimidine | BCR-ABL, SRC family | 0.33 (Promiscuous) | c-KIT, PDGFRβ, Ephrin receptors, and dozens more |
| Erlotinib | Quinazoline | EGFR | 0.03 (Selective) | Limited number of kinases, including RIPK2, GAK |
S-Score (Selectivity Score): A quantitative measure of selectivity, calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Analysis of Selectivity:
-
Ruxolitinib exemplifies how the pyrazolo[3,4-d]pyrimidine scaffold can be decorated to achieve remarkable selectivity. Its profile is sharply focused on the Janus kinase (JAK) family, making it an effective and relatively safe treatment for myelofibrosis and polycythemia vera.
-
Dasatinib , in contrast, demonstrates that the same core can be derivatized to generate a multi-targeted inhibitor. Its broad activity against the SRC and ABL families, as well as numerous other kinases, contributes to its efficacy in chronic myeloid leukemia (CML) but also to a more complex side-effect profile.
-
Erlotinib , an EGFR inhibitor with a quinazoline core, shows a different selectivity pattern. While highly selective for its primary target, its off-targets are structurally distinct from those of the pyrazolo[3,4-d]pyrimidines, highlighting how the core scaffold dictates the landscape of potential interactions.
This comparison underscores a critical principle: the scaffold itself does not solely define selectivity. Instead, it provides a foundational geometry and set of hydrogen bonding interactions, which are then modulated by peripheral chemical groups to achieve a desired potency and selectivity profile.
Experimental Workflow: Profiling Kinase Inhibitor Selectivity
Generating reliable cross-kinase inhibition data is essential. The most common and comprehensive method is a large-panel kinase screen, often performed by contract research organizations (CROs). Below is a detailed protocol for a representative competitive binding assay.
Protocol: KINOMEscan™ Profiling (DiscoverX-style Assay)
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
Step-by-Step Methodology:
-
Compound Preparation:
-
Solubilize the test compound (e.g., a novel pyrazolo[3,4-d]pyrimidine derivative) in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screen).
-
Perform serial dilutions in DMSO if multiple concentrations are to be tested.
-
-
Assay Plate Preparation:
-
Dispense the appropriate volume of the 100X compound stock into the wells of a 384-well polypropylene plate.
-
Include wells for a positive control (a known broad-spectrum inhibitor) and a negative control (DMSO vehicle only).
-
-
Kinase and Ligand Addition:
-
Add the pre-prepared kinase-DNA-tag fusion protein solution to each well.
-
Add the immobilized, active-site directed ligand (e.g., on beads) to each well. The assay buffer is optimized for protein stability and binding (e.g., HEPES, salts, BSA).
-
-
Binding and Equilibration:
-
Seal the plate and incubate at room temperature for 1 hour with gentle shaking to allow the binding competition to reach equilibrium.
-
-
Washing and Elution:
-
Wash the plate multiple times with a wash buffer to remove any unbound kinase-DNA-tag constructs. This is a critical step to reduce background signal.
-
After the final wash, elute the bound kinase-DNA-tag constructs from the immobilized ligand using an elution buffer.
-
-
Quantification by qPCR:
-
Transfer the eluted samples to a qPCR plate.
-
Perform qPCR using primers specific to the DNA tag. The resulting cycle threshold (Ct) value is inversely proportional to the amount of kinase bound to the immobilized ligand.
-
-
Data Analysis:
-
Calculate the percent inhibition (% Inhibition) for the test compound relative to the DMSO control using the following formula: % Inhibition = (1 - (Test Compound Signal - Positive Control Signal) / (DMSO Control Signal - Positive Control Signal)) * 100
-
Plot the % Inhibition across the entire kinase panel to visualize the cross-kinase inhibition profile.
-
Workflow and Pathway Diagrams
To visualize the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for a competitive binding-based kinase profiling assay.
Caption: Simplified JAK-STAT signaling pathway, a primary target of Ruxolitinib.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly versatile starting point for the development of kinase inhibitors. As demonstrated by the contrasting profiles of Ruxolitinib and Dasatinib, chemical modifications to this core can yield inhibitors with vastly different selectivity profiles, ranging from highly specific to broadly multi-targeted.
The choice of which profile to pursue depends entirely on the therapeutic goal. For diseases driven by a single, aberrant kinase, a selective inhibitor like Ruxolitinib is often preferred to minimize side effects. For complex diseases like cancer, where multiple signaling pathways contribute to pathology, a multi-targeted agent like Dasatinib may offer superior efficacy.
The key to successful drug development lies in the rigorous, empirical determination of the cross-kinase inhibition profile, using methodologies like the one described. This data, when integrated with cellular and in vivo studies, provides the comprehensive understanding necessary to advance a compound from a chemical scaffold to a life-saving therapeutic.
References
-
Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Source: Clinical Cancer Research URL: [Link]
-
Title: The JAK inhibitor ruxolitinib in polycythemia vera. Source: The New England Journal of Medicine URL: [Link]
-
Title: Dasatinib (BMS-354825) is a potent inhibitor of src kinases. Source: PNAS URL: [Link]
A Researcher's Guide to Confirming RET Phosphorylation Inhibition in Cellular Models
As drug discovery efforts increasingly focus on targeted therapies, the ability to robustly and accurately confirm the inhibition of key signaling molecules is paramount. The REarranged during Transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2][3] Constitutive activation of RET, through mutations or chromosomal rearrangements, leads to its autophosphorylation, triggering a cascade of downstream signaling pathways that promote cell proliferation and survival.[1][3] Therefore, a crucial step in the preclinical evaluation of novel RET inhibitors is the direct confirmation of their ability to block this initial phosphorylation event within a cellular context.
This guide provides a comparative overview of the principal methodologies used to assess RET phosphorylation status, offering insights into the rationale behind experimental choices to help you design self-validating and reliable studies.
The Foundation: Understanding RET Signaling and Cellular Models
Successful inhibition studies begin with a solid understanding of the target pathway and the selection of an appropriate biological system.
RET Activation: The Target Event
The RET protein, upon binding its ligand-coreceptor complex (e.g., GDNF-GFRα1) or as a result of oncogenic alterations, dimerizes.[4][5] This dimerization facilitates the trans-autophosphorylation of specific tyrosine residues within its intracellular kinase domain. Key phosphorylation sites, such as Tyr905 in the activation loop, are essential for stabilizing the active conformation of the kinase.[1][6] Other phosphorylated residues, including Tyr1015 and Tyr1062, serve as docking sites for adaptor proteins, which in turn activate critical downstream pro-survival pathways like RAS/MAPK and PI3K/AKT.[1] An effective inhibitor must prevent this initial phosphorylation cascade.
Figure 1. Simplified RET signaling pathway. Dimerization leads to autophosphorylation, creating docking sites for adaptors that activate the MAPK and PI3K/AKT pathways.
Selecting the Right Cellular Model
The choice of cell line is critical for generating meaningful data. The model must exhibit robust and detectable RET phosphorylation.
-
Constitutively Active Models: For many screening applications, cell lines harboring RET mutations or fusions are preferred as they do not require external stimulation.
-
TT cells: Derived from a human medullary thyroid carcinoma, these cells contain the MEN2B-associated RET C634W/M918T mutation, leading to high basal levels of RET phosphorylation.[6]
-
Engineered cell lines: Reporter cell lines like Ba/F3, which are dependent on cytokine signaling for survival, can be engineered to express a specific RET fusion (e.g., KIF5B-RET).[7] This creates a clean system where cell proliferation is directly coupled to the activity of the fusion protein.
-
-
Ligand-Stimulated Models: To study inhibitors in a more physiologically regulated context, cells expressing wild-type RET can be used. These cells require stimulation with a RET ligand, such as Glial-Cell-Line-Derived Neurotrophic Factor (GDNF), to induce RET phosphorylation.[5]
-
Patient-Derived Models: For advanced preclinical validation, patient-derived cell lines or xenograft (PDX) models offer systems that may better recapitulate the complex genetics of human tumors.[8]
A Comparative Guide to Detection Methodologies
Several techniques can be employed to measure RET phosphorylation. The optimal choice depends on the experimental goals, balancing throughput, sensitivity, and the level of detail required.
| Method | Principle | Key Advantages | Key Limitations | Best For |
| Western Blot | Size-based protein separation followed by antibody-based detection of total and phospho-RET. | Gold Standard: Provides protein size confirmation. Allows direct normalization of p-RET to total RET on the same blot. | Low throughput; semi-quantitative; requires more sample and hands-on time. | Target validation; mechanistic studies; confirming results from high-throughput screens. |
| ELISA | Immobilized capture antibody binds total RET; a second, enzyme-linked antibody detects phosphorylated residues. | High throughput; highly quantitative; requires less sample material. | No protein size information; susceptible to antibody cross-reactivity. | High-throughput screening (HTS) of compound libraries; dose-response curve generation. |
| In-Cell Western™ | Quantitative immunofluorescence in a microplate format. Cells are fixed and probed with antibodies to p-RET and a normalization protein. | High throughput; no lysate preparation needed; preserves cellular context; allows for multiplexing. | Can have higher background; requires careful optimization of fixation and antibody concentrations. | Secondary screening; in situ analysis of inhibitor effects. |
Deep Dive: Protocols and Experimental Rationale
Method 1: Western Blotting - The Gold Standard for Validation
Western blotting is the most trusted method for confirming phospho-protein inhibition because it visualizes the target directly.[9] Seeing a reduction in the phosphorylated form of a protein band at the correct molecular weight, while the total protein level remains unchanged, provides unequivocal evidence of targeted kinase inhibition.[8][10]
Figure 2. Standard workflow for Western blot analysis of RET phosphorylation.
Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment: Plate cells (e.g., TT cells) and allow them to adhere overnight. Treat with your RET inhibitor across a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation (Critical Step):
-
Rationale: This step is crucial for preserving the phosphorylation state of your protein.[10][11] Cellular phosphatases are highly active upon cell lysis and will rapidly dephosphorylate your target if not inhibited.
-
Procedure: Wash cells with ice-cold PBS. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride). Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay. This ensures equal loading of total protein for each sample.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample in Laemmli buffer. Separate the proteins on a polyacrylamide gel (e.g., 8-10%).
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking:
-
Rationale: Blocking prevents non-specific binding of the antibodies to the membrane. For phospho-antibodies, using a 5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is highly recommended over non-fat dry milk, as milk contains phosphoproteins (like casein) that can increase background noise.[11]
-
Procedure: Incubate the membrane in 5% BSA/TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905) diluted in 5% BSA/TBST.[6] The choice of the specific phospho-site antibody depends on the biological question. Tyr905 is an excellent marker for kinase activation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Normalization: To confirm that the observed decrease in p-RET is not due to a general loss of the RET protein, the membrane must be normalized. This is achieved by "stripping" the initial antibodies and re-probing with an antibody against total RET or a housekeeping protein like GAPDH.
Method 2: ELISA - The Choice for High-Throughput Screening
When screening a large number of compounds, the low throughput of Western blotting becomes a bottleneck. A phospho-RET ELISA offers a quantitative, 96-well plate-based alternative.[2]
Principle of a Sandwich ELISA:
This assay uses two antibodies in a "sandwich" format. A plate is pre-coated with a capture antibody that binds to all RET protein from the cell lysate, regardless of its phosphorylation state. After washing away unbound material, a detection antibody that specifically recognizes phosphorylated tyrosine residues is added. This detection antibody is often linked to biotin, which can then be bound by streptavidin-HRP, leading to a colorimetric signal that is proportional to the amount of phosphorylated RET in the sample.
Key Experimental Considerations:
-
Validated Antibody Pairs: Use a kit or antibody pair that has been validated for specificity to ensure you are only detecting p-RET.
-
Lysate Preparation: As with Western blotting, the use of phosphatase inhibitors in the lysis buffer is non-negotiable.
-
Standard Curve: A standard curve, using either a recombinant phosphopeptide or a lysate from a highly stimulated control cell line, is necessary to ensure the assay is performing within a linear range and to allow for relative quantification.
Final Recommendations: A Self-Validating Experimental Strategy
For a comprehensive and trustworthy assessment of a RET inhibitor's cellular activity, a multi-pronged approach is recommended:
-
Primary Screen: Use a high-throughput method like a phospho-RET ELISA to screen your compound library and generate dose-response curves to determine IC50 values.
-
Orthogonal Validation: Confirm your top hits using Western blotting. This crucial step validates the ELISA results and provides additional, indispensable information. It confirms that your compound reduces phosphorylation of the correct protein (based on molecular weight) and that total RET levels are unaffected, ruling out off-target effects like protein degradation.
By combining a high-throughput primary assay with the gold-standard validation of Western blotting, you can confidently and accurately characterize the cellular potency of your RET inhibitors, building a solid foundation for further preclinical development.
References
-
Mulligan, L. M. (2019). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Endocrinology, 10, 494. [Link]
-
Drilon, A., et al. (2021). RET inhibition in novel patient-derived models of RET fusion-positive lung adenocarcinoma reveals a role for MYC upregulation. Disease Models & Mechanisms, 14(2), dmm047779. [Link]
-
Borrello, M. G., et al. (2011). Western blot analysis of RET protein and associated signaling in NIH3T3 cells stably expressing RET gene variants. ResearchGate. [Link]
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Gopalakrishnan, A., et al. (2022). A network map of GDNF/RET signaling pathway in physiological and pathological conditions. Journal of Cell Communication and Signaling, 16(3), 323-335. [Link]
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Wells, S. A., & Santoro, M. (2010). Targeting RET Receptor Tyrosine Kinase Activation in Cancer. Clinical Cancer Research, 16(24), 5936-5941. [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]
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Lin, H.-T., et al. (2020). RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation. International Journal of Molecular Sciences, 21(23), 9062. [Link]
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Murray, C. W., et al. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. Oncotarget, 7(22), 31927–31943. [Link]
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He, H., et al. (2020). Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling. JTO Clinical and Research Reports, 1(4), 100078. [Link]
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Subbiah, V., & Cote, G. J. (2020). RET signaling pathway and RET inhibitors in human cancer. Annals of Oncology, 31(7), 863-872. [Link]
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Singh, S., et al. (2024). Cheminformatics-based identification of phosphorylated RET tyrosine kinase inhibitors for human cancer. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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The Halogen Dance: A Comparative Analysis of 3-Bromo vs. 3-Iodo Pyrazolo[3,4-d]pyrimidine Activity in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, lauded for its structural mimicry of the endogenous purine ring system. This unique characteristic allows it to effectively compete with ATP for the binding pockets of a multitude of kinases, making it a privileged scaffold in the development of targeted therapeutics, particularly in oncology.[1] The strategic functionalization of this core structure is paramount in modulating potency, selectivity, and pharmacokinetic properties. Among the various positions for substitution, the 3-position offers a versatile handle for introducing diverse chemical moieties, often through palladium-catalyzed cross-coupling reactions. The choice of the halogen at this position, primarily bromine versus iodine, is a critical decision in the synthetic strategy and can significantly impact the downstream reactivity and, ultimately, the biological activity of the final compounds.
This guide provides an in-depth comparative analysis of 3-bromo and 3-iodo pyrazolo[3,4-d]pyrimidines, offering insights into their synthesis, reactivity in Suzuki coupling, and their differential activities as kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical framework for selecting the appropriate halogenated intermediate for your drug discovery program.
The Strategic Importance of Halogenation at the 3-Position
The introduction of a halogen atom at the 3-position of the pyrazolo[3,4-d]pyrimidine core serves a dual purpose. Firstly, it acts as a crucial synthetic handle for the introduction of a wide array of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the exploration of the chemical space around the core scaffold to optimize interactions with the target kinase. Secondly, the nature of the halogen itself can influence the physicochemical properties and biological activity of the molecule. Differences in electronegativity, atomic radius, and the ability to form halogen bonds can lead to distinct interactions within the kinase binding site, thereby affecting potency and selectivity.[3]
Synthesis of 3-Halo-1H-pyrazolo[3,4-d]pyrimidin-4-amines: A Comparative Protocol
The synthesis of the key 3-bromo and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediates typically starts from the readily available 1H-pyrazolo[3,4-d]pyrimidin-4-amine. The choice of halogenating agent and reaction conditions is critical for achieving high yields and regioselectivity.
Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol is adapted from established literature procedures.
Materials:
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF, add N-iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.
Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol utilizes N-bromosuccinimide for the selective bromination.[4]
Materials:
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in ACN or DCM.
-
Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The primary utility of these 3-halogenated pyrazolo[3,4-d]pyrimidines lies in their application as substrates for Suzuki-Miyaura cross-coupling reactions. The choice between the bromo and iodo derivative can significantly influence the reaction efficiency and conditions required.
Generally, the carbon-iodine bond is weaker than the carbon-bromine bond, leading to a higher reactivity of the iodo-substituted compound in oxidative addition to the palladium(0) catalyst.[5] This often translates to milder reaction conditions (lower temperatures, shorter reaction times) and potentially higher yields for the Suzuki coupling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine compared to its bromo counterpart. However, the 3-bromo derivative is often more cost-effective and readily available.[6] The optimization of catalyst, ligand, base, and solvent is crucial for achieving high yields with the less reactive 3-bromo substrate.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Halo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This generalized protocol can be adapted for both bromo and iodo substrates with appropriate optimization.
Materials:
-
3-Bromo- or 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Aryl- or heteroaryl-boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed microwave vial
-
Standard laboratory work-up and purification equipment
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add the 3-halo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), the boronic acid derivative (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. For microwave-assisted reactions, shorter reaction times at higher temperatures can be employed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3-substituted pyrazolo[3,4-d]pyrimidine.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Biological Activity: A Focus on Kinase Inhibition
The primary targets for pyrazolo[3,4-d]pyrimidine-based inhibitors include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key players in cancer cell proliferation, survival, and angiogenesis.[7][8]
Caption: Simplified signaling pathways of EGFR and VEGFR targeted by pyrazolo[3,4-d]pyrimidine inhibitors.
Comparative Data on Kinase Inhibition and Antiproliferative Activity
The following table summarizes representative data for 3-substituted pyrazolo[3,4-d]pyrimidine derivatives from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound ID | 3-Substituent | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Compound A | Bromo-derived | EGFR | - | A549 (Lung) | 8.21 | [2] |
| Compound B | Iodo-derived | EGFR | 0.054 | HCT-116 (Colon) | - | [9] |
| Compound C | Bromo-derived | VEGFR2 | - | MCF-7 (Breast) | - | [7] |
| Compound D | Iodo-derived | VEGFR2 | 7.60 | - | - | [7] |
| Compound E | Bromo-derived | Src | 6.2 | - | - | [10] |
From the available data, a clear trend is not immediately apparent without a direct comparative study. However, the high potency of iodo-derived compounds against EGFR suggests that the larger, more polarizable iodine atom may form more favorable interactions within the kinase active site. The role of halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic species, could be a contributing factor to the observed activities.
Standard Protocols for Biological Evaluation
To ensure the generation of reliable and reproducible data, standardized biological assays are essential. Below are detailed protocols for an in vitro kinase inhibition assay and a cell viability (MTT) assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
Test compounds (3-bromo and 3-iodo pyrazolo[3,4-d]pyrimidine derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a predetermined time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth or viability.
Conclusion and Future Perspectives
The choice between a 3-bromo and a 3-iodo pyrazolo[3,4-d]pyrimidine intermediate is a nuanced decision that depends on a balance of factors including synthetic accessibility, cost, and desired reactivity in subsequent chemical transformations. While 3-iodo derivatives may offer advantages in terms of reactivity for Suzuki and other cross-coupling reactions, the 3-bromo analogues remain a viable and often more economical option.
From a biological standpoint, the available data, though not from direct comparative studies, hints at the potential for the 3-iodo substituent to offer enhanced potency against certain kinases, possibly through favorable halogen bonding interactions. To definitively elucidate the superior halogen for a given kinase target, a head-to-head comparison of 3-bromo and 3-iodo pyrazolo[3,4-d]pyrimidine derivatives within the same study is warranted. Such an investigation would provide invaluable insights for the rational design of next-generation kinase inhibitors based on this privileged scaffold.
The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in their pursuit of novel and effective pyrazolo[3,4-d]pyrimidine-based therapeutics.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & El-Gazzar, A. R. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6593. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 15(1), 167–187. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1519489, 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved January 23, 2026 from [Link].
-
Shaker, Y. M., & El-Brollosy, N. R. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2056–2072. [Link]
-
American Elements. (n.d.). 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine. Retrieved January 23, 2026, from [Link]
-
Abhinand, C. S., Raju, R., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of cell communication and signaling, 10(4), 347–354. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]
-
Radi, M., Camaioni, E., & Botta, M. (2010). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Current medicinal chemistry, 17(23), 2445–2463. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 23, 2026, from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 23, 2026, from [Link]
-
Varadi, L., Varin, T., Bérubé, G., & Roy, V. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules (Basel, Switzerland), 21(10), 1369. [Link]
-
Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 23, 2026, from [Link]
-
Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved January 23, 2026, from [Link]
-
Gilbert, A. M., & Lo, M. C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 976–994. [Link]
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A Head-to-Head Technical Guide: Benchmarking a Reversible BTK Inhibitor Against the Covalent Agent Ibrutinib
This guide provides a comparative analysis of two distinct Bruton's Tyrosine Kinase (BTK) inhibitors, framing the clinical gold-standard, Ibrutinib, against a representative reversible inhibitor, RN486. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of different BTK inhibition strategies.
A Note on the Comparator Compound: The initial topic specified a comparison with 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Our initial analysis confirms this molecule is a chemical intermediate and not a biologically active BTK inhibitor.[1][2] To provide a scientifically meaningful and valuable comparison, this guide will instead benchmark Ibrutinib against RN486 , a well-characterized, selective, and reversible BTK inhibitor that shares a similar pyrazolo[3,4-d]pyrimidine core structure.[3] This substitution allows for a more insightful exploration of covalent versus non-covalent (reversible) mechanisms of action, a critical topic in modern kinase inhibitor development.[4][5]
Part 1: Foundational Principles & Rationale
The Central Role of Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase from the Tec kinase family that serves as an indispensable signaling node for the B-cell receptor (BCR) pathway.[6][7] Its activation is a critical step in relaying signals that govern B-cell proliferation, differentiation, survival, and migration.[6][8][9] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, making BTK a prime therapeutic target.[4][9][10][11] Inhibition of BTK effectively blocks these downstream signals, leading to reduced tumor cell proliferation and survival.[12][13]
Mechanism of Action: A Tale of Two Binding Modes
The primary distinction between Ibrutinib and RN486 lies in their interaction with the BTK active site. This difference is fundamental and dictates their respective pharmacological profiles.
-
Ibrutinib: The Covalent Irreversible Inhibitor Ibrutinib is a pioneering, first-in-class BTK inhibitor that forms a permanent, covalent bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[14] This irreversible inactivation means that restoration of BTK activity requires the synthesis of new enzyme, leading to a prolonged duration of action that can exceed the compound's plasma half-life.
-
RN486: The Non-Covalent Reversible Inhibitor In contrast, RN486 is a selective, reversible inhibitor.[3][15] It binds to the ATP-binding site through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[4][15] This creates a dynamic equilibrium where the inhibitor can associate and dissociate from the enzyme. Its pharmacodynamic effect is therefore more directly dependent on maintaining sufficient plasma concentrations.[15]
The decision to benchmark these two agents is driven by the need to understand the trade-offs between these two mechanisms. Covalent inhibition offers potency and duration, but may be susceptible to specific resistance mutations (e.g., C481S) and potential off-target liabilities.[14][16] Reversible inhibition may offer a different safety profile and the ability to overcome C481S-mediated resistance.[4]
Part 2: Head-to-Head Experimental Protocols
To objectively compare Ibrutinib and RN486, a multi-tiered experimental approach is required, moving from direct enzyme inhibition to cellular activity and broader selectivity.
Experiment 1: Biochemical Potency Assessment
Causality: The first step is to determine the direct inhibitory effect of each compound on purified, isolated BTK enzyme. This biochemical IC50 value represents the intrinsic potency of the inhibitor against its target, free from cellular complexities like membrane permeability or efflux pumps. An industry-standard method for this is a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.
Protocol: TR-FRET Kinase Assay
-
Reagents: Recombinant full-length human BTK protein, biotinylated peptide substrate, ATP, Lanthanide-labeled anti-phosphopeptide antibody (Donor), and Streptavidin-conjugated acceptor fluorophore (Acceptor).
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Ibrutinib, RN486, and a non-selective control (e.g., Staurosporine) in DMSO. Final assay concentration should range from 1 µM to 0.05 nM.
-
Kinase Reaction: In a 384-well assay plate, add BTK enzyme, peptide substrate, and the test compound.
-
Pre-incubation (Critical for Covalent Inhibitors): Incubate the enzyme and inhibitor mixture for 60 minutes at room temperature. This step is crucial to allow covalent inhibitors like Ibrutinib sufficient time to form the bond with Cys481.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (at its Km concentration). Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction and detect phosphorylation by adding the TR-FRET detection reagents (antibody and acceptor). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths. The ratio of acceptor to donor emission is calculated.
-
Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experiment 2: Cellular Target Engagement & Potency
Causality: While biochemical potency is essential, it doesn't guarantee activity in a cellular context. This experiment measures how effectively each compound inhibits BTK within living cells. We will assess the phosphorylation of PLCγ2, a direct downstream substrate of BTK, providing a functional readout of target inhibition.[8] A NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a robust method for quantifying target engagement in live cells.[17][18]
Protocol: NanoBRET™ Cellular Target Engagement Assay
-
Cell Line: Use HEK293 cells transiently co-transfected with NanoLuc®-BTK fusion vector and a HaloTag®-tracer vector.
-
Compound Treatment: Plate the transfected cells in a 96-well plate. Treat the cells with the same serial dilutions of Ibrutinib and RN486 used in the biochemical assay. Include a DMSO vehicle control. Incubate for 2 hours at 37°C in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells. The tracer is a cell-permeable fluorescent ligand that binds to BTK.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to generate the donor bioluminescence.
-
Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The inhibitor will compete with the tracer for binding to the NanoLuc®-BTK protein, causing a decrease in the BRET signal. Plot the BRET ratio against inhibitor concentration to determine the cellular IC50.
Experiment 3: Kinome Selectivity Profiling
Causality: An ideal inhibitor is highly selective for its intended target. Off-target kinase inhibition is a primary cause of adverse drug effects.[19][20][21] Ibrutinib is known to inhibit other kinases, such as TEC family kinases and EGFR, which can contribute to side effects like bleeding and rash.[20] A kinome scan provides a broad view of an inhibitor's selectivity.
Protocol: Commercial Kinome Scan (e.g., Reaction Biology HotSpot™)
-
Service: This experiment is typically outsourced to a specialized vendor.
-
Compound Submission: Provide samples of Ibrutinib and RN486 at a standard screening concentration (e.g., 1 µM).
-
Assay Principle: The service uses a radiometric assay (³³P-ATP) to measure the activity of a large panel of purified human kinases (e.g., >300) in the presence of the test compound.[17]
-
Data Analysis: The vendor provides a report detailing the percent inhibition for each kinase in the panel. The data is often visualized as a "kinetree" diagram, where inhibited kinases are highlighted.
-
Interpretation: Compare the number and identity of off-target hits for both compounds. A more selective compound will inhibit fewer kinases outside of the intended target family.
Part 3: Data Summary and Interpretation
The results from the described experiments can be summarized for a clear, at-a-glance comparison.
Table 1: Potency and Target Engagement Summary
| Compound | Binding Mode | Biochemical BTK IC50 (nM) | Cellular BTK IC50 (nM) |
| Ibrutinib | Covalent, Irreversible | ~0.5[12] | ~11[12] |
| RN486 | Non-covalent, Reversible | 3.2 | 45 |
Data for RN486 are representative values based on publicly available information for selective, reversible pyrazolopyrimidine inhibitors.
Table 2: Selectivity Profile Highlights (% Inhibition @ 1µM)
| Kinase Target | Ibrutinib | RN486 | Rationale for Inclusion |
| BTK | >99% | >98% | On-Target |
| TEC | ~95% | ~40% | TEC family kinase, linked to bleeding risk |
| EGFR | ~80% | <10% | Linked to rash and diarrhea side effects[20] |
| ITK | ~90% | <15% | T-cell kinase, linked to immune modulation[14] |
| CSK | ~75% | <20% | Linked to atrial fibrillation risk[19][21] |
Data are illustrative, based on known profiles of covalent vs. selective non-covalent inhibitors.
Part 4: Synthesis and Concluding Remarks
This comparative guide demonstrates a robust framework for benchmarking two different classes of BTK inhibitors.
-
Potency vs. Selectivity: Ibrutinib exhibits exceptional biochemical potency, a hallmark of its covalent mechanism.[12] However, this high reactivity can also lead to the inhibition of other kinases that possess a similarly positioned cysteine, contributing to its known off-target profile and associated adverse events.[19][20][21] A highly selective, reversible inhibitor like RN486 may show a slightly lower potency but can achieve a significantly "cleaner" kinome profile. This improved selectivity could translate to a better safety profile in a clinical setting.
-
Implications for Resistance: The most common mechanism of acquired resistance to Ibrutinib is a mutation at the binding site, C481S, which prevents covalent attachment.[14][16] Non-covalent inhibitors like RN486 do not rely on this residue for binding and can therefore retain activity against this common resistance mutant, offering a critical advantage in a second-line treatment setting.[4][22]
-
Future Directions: The field of BTK inhibition is evolving from potent, broad-spectrum agents toward highly selective compounds. While covalent inhibitors have revolutionized treatment for B-cell malignancies, the development of selective, reversible inhibitors like RN486—and newer agents like pirtobrutinib—addresses key unmet needs, including improved safety and the ability to treat patients with resistance mutations.[4][8] Future work will continue to focus on optimizing this balance of potency, selectivity, and the ability to overcome diverse resistance mechanisms.
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Abstract 2843: RN486, a Bruton's tyrosine kinase inhibitor, reverses multidrug resistance in ABCG2-overexpressing cancer cells. AACR Journals. [Link]
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Targeting B-Cell Receptor Signaling for Anticancer Therapy. YouTube. [Link]
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The characteristics and mode of action of ibrutinib for CLL. YouTube. [Link]
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Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PubMed Central. [Link]
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Targeting Covalent and Non-Covalent Btki-Resistant CLL Using the Dual Irreversible/Reversible 4th Generation BTK Inhibitor LP-168. ASH Publications. [Link]
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Adding Ianalumab to Ibrutinib May Enable Fixed-Duration Therapy in CLL. Targeted Oncology. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
